molecular formula C18H16O2 B12522631 2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)- CAS No. 705255-90-9

2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-

Cat. No.: B12522631
CAS No.: 705255-90-9
M. Wt: 264.3 g/mol
InChI Key: XZYKMXMXOJGZOM-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)- is an organic compound with a complex structure It is characterized by the presence of a propynone group attached to a dimethylphenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and 4-methoxyphenylacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reaction.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-hydroxyphenyl)-
  • 2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-chlorophenyl)-
  • 2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-

Uniqueness

2-Propyn-1-one, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)- is unique due to the presence of both dimethyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

705255-90-9

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one

InChI

InChI=1S/C18H16O2/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-6,8-10,12H,1-3H3

InChI Key

XZYKMXMXOJGZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C#CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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